2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a pent-1-yn-3-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with pent-1-yn-3-ylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with pent-1-yn-3-ylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-[(Pent-1-yn-3-yl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiazole ring.
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness: 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6(4-2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
WSDSBNIEWSFNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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